Receptor Affinity Profile: VIC Maintains Dual ETA/ETB High Affinity Unlike ET-3
VIC (rodent ET-2) differs from the third endothelin isoform, ET-3, in its receptor binding profile. While ET-3 exhibits significantly lower affinity for the ETA receptor and functions as an ETB-selective agonist at physiological concentrations, VIC maintains the same high affinity as ET-1 for both ETA and ETB receptors [1]. This dual-receptor affinity profile is a defining pharmacological characteristic that distinguishes VIC/ET-2 from ET-3 and has direct implications for experimental outcomes in systems expressing both receptor subtypes.
| Evidence Dimension | Receptor binding affinity profile |
|---|---|
| Target Compound Data | High affinity for both ETA and ETB receptors (same as ET-1) |
| Comparator Or Baseline | ET-3: Significantly lower affinity for ETA receptor; ETB-selective at physiological concentrations |
| Quantified Difference | Qualitative difference in receptor selectivity; ET-3 is ETA-low/ETB-high, whereas VIC is ETA-high/ETB-high |
| Conditions | Receptor binding assays and pharmacological characterization; reviewed in Br J Pharmacol 2013 |
Why This Matters
For experiments requiring concurrent activation of both ETA and ETB receptors, VIC is a suitable agonist whereas ET-3 is not, directly impacting experimental design and reagent selection.
- [1] Ling L, Maguire JJ, Davenport AP. Endothelin-2, the forgotten isoform: emerging role in the cardiovascular system, ovarian development, immunology and cancer. Br J Pharmacol. 2013;168(2):283-295. doi:10.1111/j.1476-5381.2011.01786.x View Source
